molecular formula C4H6O6.2H3N<br>C4H12N2O6 B7821065 Ammonium tartrate CAS No. 3164-29-2; 14307-43-8

Ammonium tartrate

Cat. No.: B7821065
CAS No.: 3164-29-2; 14307-43-8
M. Wt: 184.15 g/mol
InChI Key: NGPGDYLVALNKEG-UHFFFAOYSA-N
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Description

Ammonium tartrate ((NH₄)₂C₄H₄O₆) is a salt derived from tartaric acid, commonly used in biochemical, industrial, and analytical applications. It exists as a white crystalline solid with synonyms including dithis compound, L-(+)-tartaric acid diammonium salt, and ammonium L-tartrate . Key properties include high solubility in water and utility as a buffering agent, nitrogen source in microbial cultures, and additive in chromatography and radiation dosimetry . Its chiral nature also makes it valuable in crystallography and synthesis of coordination compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium tartrate can be synthesized by dissolving tartaric acid in water and slowly adding ammonium carbonate until the solution becomes slightly alkaline to phenolphthalein . The reaction can be represented as follows: [ C_4H_6O_6 + 2NH_3 \rightarrow (NH_4)_2C_4H_4O_6 ]

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing tartaric acid with ammonia. The process involves careful control of reaction conditions to ensure the purity and yield of the product.

Chemical Reactions Analysis

Thermal Decomposition

Ammonium tartrate undergoes thermal degradation under elevated temperatures, producing volatile byproducts. Key decomposition pathways include:

Conditions Products References
>150°C (sublimation/decomposition)CO, CO₂, NH₃, H₂O
Open flame combustionToxic NOₓ and NH₃ gases

The decomposition mechanism involves the breakdown of both the tartrate anion and ammonium cations. At 150°C, the compound sublimes before decomposing into carbon oxides and ammonia, while combustion releases hazardous nitrogen oxides .

Acid-Base Reactions

As an acidic salt (pH ~6.0–7.5 in aqueous solutions), this compound participates in neutralization reactions:

Example Reaction:
C₄H₈O₆²⁻+2NH₄⁺+2OH⁻C₄H₆O₆²⁻+2NH₃+2H₂O\text{C₄H₈O₆²⁻} + 2\text{NH₄⁺} + 2\text{OH⁻} \rightarrow \text{C₄H₆O₆²⁻} + 2\text{NH₃} + 2\text{H₂O}

  • Applications: Neutralizes bases in buffer systems for biochemical assays .

  • Heat Generation: Exothermic reactions occur with strong bases, though less intensely than with mineral acids .

Redox Reactions

This compound participates in redox processes, particularly when complexed with metals. A 2022 study demonstrated its role in bioelectrochemical systems (BES) for ammonia recovery :

Key Findings:

  • Tartrate-EDTA-Fe Complex: Acts as an electron mediator, enhancing NH₄⁺ recovery rates by 3.8× compared to controls.

  • Cyclic Voltammetry (CV):

    pH Midpoint Potential (vs. SHE)Redox Behavior
    7+0.058 VReversible EDTA-Fe(III)/Fe(II)
    10-0.075 VNegative shift due to hydroxide influence

The pH-dependent redox activity enables efficient electron transfer in alkaline environments, critical for industrial-scale ammonia recovery .

Chelation and Metal Complexation

This compound’s tartrate anion chelates metal ions, forming stable complexes:

Metal Ion Application Reference
Fe(III)Electron mediation in BES
Ca²⁺, Pb²⁺Dissolving carbonate incrustations
Cu²⁺Stabilization in electroplating solutions

Mechanism: The tartrate anion binds metal ions via its hydroxyl and carboxyl groups, preventing precipitation and enhancing solubility .

Scientific Research Applications

Scientific Research Applications

1.1 Cell Culture and Biochemical Studies
Ammonium tartrate serves as a nitrogen source in cell culture media and is utilized in biochemical assays. Its role as a biological buffer makes it essential for maintaining pH stability in various experimental setups . Moreover, it has been employed in studies focusing on protein structural analysis and crystallization techniques, aiding in the optimization of protein crystals for X-ray diffraction .

1.2 Chromatography
In chromatography, this compound is used to displace sodium ions during the analysis of modified oligonucleotides via matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD). This application enhances the sensitivity and accuracy of analytical measurements .

1.3 Electron Spin Resonance (ESR) Dosimetry
Recent studies have highlighted this compound's potential as a more sensitive standard than L-alanine for high-dose determinations in ESR dosimetry. It has been used to measure radiation doses through the detection of induced radicals, demonstrating its utility in radiation research . The stability and response characteristics of this compound under irradiation conditions have been thoroughly investigated, revealing its effectiveness in dosimetry applications .

Industrial Applications

2.1 Textile Industry
In the textile sector, this compound is employed as a dyeing agent and mordant, facilitating the binding of dyes to fabrics . Its role in enhancing color fastness and improving the overall quality of dyed materials is well-documented.

2.2 Pharmaceutical Industry
this compound finds applications in pharmaceutical formulations where it acts as an excipient or stabilizing agent. Its ability to form complexes with various drugs enhances their solubility and bioavailability, making it a valuable component in drug development .

Case Studies

Study Application Findings
Brustolon et al. (1999)ESR DosimetryDemonstrated that this compound can effectively serve as an ESR dosimeter with superior sensitivity compared to traditional standards like L-alanine .
Muhid et al. (2023)Lipid ProductionInvestigated the effects of this compound concentration on biomass and gamma-linolenic acid (GLA) production using Cunninghamella sp., revealing optimal conditions for maximum yield .
Talbo & Mann (1996)ChromatographyShowed that using this compound improved the analysis of carbohydrates and oligonucleotides by enhancing ionization efficiency during MALDI-PSD .

Mechanism of Action

The mechanism by which ammonium tartrate exerts its effects is primarily through its ability to act as a chelating agent. It forms stable complexes with metal ions, which can be utilized in various biochemical and industrial processes. The molecular targets and pathways involved include interactions with metal ions and participation in redox reactions.

Comparison with Similar Compounds

Ammonium Tartrate vs. Alanine in Radiation Dosimetry

This compound and alanine are both used in electron paramagnetic resonance (EPR) dosimetry. Comparative studies reveal:

  • Sensitivity : this compound exhibits 1.84–2.1× higher sensitivity to gamma radiation (e.g., Cs-137) than alanine, with a linear response across 0.57–2500 Gy .
  • Precision : this compound shows superior precision (±2.1% uncertainty vs. ±3.5% for alanine at low doses) and lower detection limits (~1 Gy vs. ~3 Gy for alanine) .
  • Stability : Both compounds demonstrate stable radical formation post-irradiation, but this compound’s tissue equivalency and energy independence make it preferable for clinical dosimetry .

Table 1 : Dosimetric Comparison of this compound and Alanine

Parameter This compound Alanine
Sensitivity Factor 1.84–2.1× 1× (baseline)
Uncertainty (47–2500 Gy) ±2.1% ±3.5%
Detection Limit (Gy) ~1 ~3

This compound vs. Sodium Nitrate in Fungal Metabolite Production

In Fusarium solani cultures, nitrogen source significantly affects fusarubin (a polyketide) production:

  • This compound : Promotes high yields of fusarubin (287 mg/L) and bostrycoidin when paired with sucrose. Optimal conditions include 100 g/L sucrose and 4.6 g/L this compound .
  • Sodium nitrate : Results in negligible fusarubin and bostrycoidin production, indicating inferiority for secondary metabolite synthesis .

Table 2 : Fungal Pigment Production with Different Nitrogen Sources

Nitrogen Source Fusarubin Yield (mg/L) Bostrycoidin Yield
This compound 287 High
Sodium nitrate <5 Absent

This compound vs. Ammonium Sulfate in Hydrophobic Interaction Chromatography (HIC)

  • Separation Efficiency : Both salts achieve comparable protein separation (e.g., baseline resolution for Cyt c, Myoglobin) in HIC .
  • MS Compatibility : this compound is more compatible with mass spectrometry due to lower interference, unlike ammonium sulfate, which requires desalting steps .

This compound vs. Other Ammonium Salts in Physiological Effects

Studies on ammonium salts (chloride, sulfate, tartrate) show similar physiological actions, including convulsions, coma, and hypothermia in animal models. This suggests shared toxicity mechanisms via ammonium ion release .

This compound Blends with Gd₂O₃ for Enhanced ESR Sensitivity

Blending this compound with gadolinium oxide (Gd₂O₃) increases sensitivity to ⁶⁰Co γ-rays by ~2×, achieving a lowest detectable dose (LDD) of 1 Gy. This is attributed to gadolinium’s high atomic number enhancing photon interaction .

This compound vs. Organic Nitrogen Sources in Microbial Growth

  • Cunninghamella sp.: this compound (2.99 g/L) with glucose (59.33 g/L) maximizes biomass, while lower concentrations (1 g/L) optimize lipid and gamma-linolenic acid (GLA) production .
  • Sanghuangporus sanghuang: Inorganic nitrogen sources (e.g., this compound) inhibit growth compared to organic sources (yeast extract), highlighting organism-specific preferences .

Key Research Findings

Crystallization : this compound dibasic (0.7–1.1 M, pH 7.0) is critical for crystallizing ent-kaurene synthase, yielding high-quality crystals for structural studies .

Material Synthesis: Acts as a template for facetted silica tube synthesis, enabling nanoparticle anchoring without pre-functionalization .

Antibacterial Activity : Polyoxovanadate clusters synthesized using this compound show moderate antibacterial effects, though tartrate anions are absent in the final product .

Biological Activity

Ammonium tartrate is a salt derived from tartaric acid and ammonia, commonly used in various biological and industrial applications. This article explores its biological activity, focusing on its role as a nitrogen source in microbial metabolism, its effects on enzyme activity, and potential health impacts.

1. Role in Microbial Metabolism

This compound serves as an important nitrogen source for various microorganisms, particularly in the production of lipids and gamma-linolenic acid (GLA). Research indicates that the concentration of this compound significantly influences biomass and lipid production in fungi such as Cunninghamella sp. 2A1.

Case Study: Lipid Production in Cunninghamella sp. 2A1

  • Objective : To optimize this compound and glucose concentrations for enhanced lipid production.
  • Methodology : Response Surface Methodology (RSM) was employed to assess the impact of varying concentrations of this compound (1-3 g/L) and glucose (30-60 g/L) on biomass, lipid yield, and GLA production.
  • Findings :
    • Maximum biomass concentration achieved was 17.37 g/L when using 2.4-3.0 g/L this compound.
    • The optimal glucose concentration was between 50-60 g/L.
Concentration (g/L)Biomass (g/L)Lipid Yield (%)GLA Yield (g/L)
This compound
110.5250.5
213.0300.7
317.37351.0

The study concluded that this compound significantly affects both biomass and lipid accumulation, indicating its utility in biotechnological applications for lipid production .

2. Effects on Enzyme Activity

This compound has been shown to influence the specific activities of key enzymes involved in lipid metabolism. A study involving Corynebacterium bainieri demonstrated that feeding this compound resulted in increased specific activities of malic enzyme (ME), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACL).

Enzyme Activity Data

  • Enzyme Specific Activities :
EnzymeInitial Activity (nmol/min·mg protein)Activity after this compound Feeding (nmol/min·mg protein)
ME2.312.6
FAS8.017.3
ACL7.920.3

The results indicated that while enzyme activities increased initially with this compound feeding, no significant increase in lipid content was observed, suggesting that the compound primarily enhances enzyme synthesis rather than directly influencing lipid accumulation .

3. Health Implications

While this compound is beneficial in various biological applications, it also poses potential health risks upon exposure:

  • Acute Effects : Skin and eye irritation upon contact; respiratory issues if inhaled.
  • Chronic Effects : No conclusive evidence linking this compound to cancer; however, long-term exposure could lead to persistent respiratory issues .

4. Conclusion

This compound is a versatile compound with significant biological activity, particularly as a nitrogen source for microbial growth and metabolism. Its role in enhancing enzyme activity and lipid production makes it valuable in biotechnological applications. However, awareness of its potential health hazards is crucial for safe handling.

Q & A

Basic Research Questions

Q. What is the standard procedure for synthesizing ammonium tartrate in laboratory settings?

this compound is synthesized by neutralizing tartaric acid with ammonium hydroxide. The reaction is typically conducted under controlled stoichiometric conditions (e.g., 1:2 molar ratio of tartaric acid to NH₄OH). After mixing, the solution is evaporated to dryness under reduced pressure to yield crystalline this compound. Purification involves recrystallization in ultrapure water, followed by vacuum filtration to remove impurities. The final product should be characterized via elemental analysis and spectroscopic methods (e.g., FT-IR) to confirm purity .

Q. What are the key physicochemical properties of this compound critical for experimental design?

Key properties include:

  • Density : 1.6 g/cm³ (for dibasic this compound) .
  • Solubility : Moderately soluble in water (dibasic form) and slightly soluble in organic solvents .
  • Refractive Index : 1.561 (for ammonium hydrogen tartrate, a related compound) .
  • Thermal Stability : Decomposes above 150°C, releasing ammonia and forming tartaric acid derivatives. Thermal gravimetric analysis (TGA) is recommended to assess decomposition thresholds . These properties inform solvent selection, storage conditions, and compatibility with other reagents.

Q. How should this compound solutions be prepared and standardized for analytical applications?

  • Preparation : Dissolve this compound in ultrapure water (resistivity ≥18.2 MΩ·cm) to avoid ionic interference. For a 10% (w/v) solution, dissolve 10 g in 100 mL water, filter-sterilize, and store at 4°C .
  • Standardization : Use gravimetric titration with lead nitrate in buffered ammonium hydroxide media. Sodium tartrate is added to prevent lead hydroxide precipitation. The equivalence point is determined via non-parametric regression of titration curves .

Advanced Research Questions

Q. How can researchers optimize this compound's role in protein crystallization experiments?

this compound is used as a precipitant in crystallization screens. Key parameters include:

  • Concentration : 0.5–3.0 M, adjusted based on protein solubility.
  • pH : Maintain between 4.0–5.0 using sodium acetate buffer to stabilize protein structure.
  • Purity : Use crystallization-grade this compound (sterile-filtered, DNase/RNase-free) to avoid nucleation interference . High-throughput screening with varying salt and pH gradients is recommended to identify optimal conditions.

Q. What methodological considerations are essential for determining this compound's crystal structure using X-ray diffraction?

  • Single-Crystal Selection : Use crystals >0.1 mm in size, free of cracks or inclusions.
  • Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Hydrogen Bonding Analysis : Refine hydrogen atom positions using Fourier difference maps. The (+)-enantiomer (P2₁2₁2₁ space group) exhibits more extensive hydrogen bonding than the racemic form (P2₁/a), affecting lattice stability .

Q. How do variations in ammonium hydroxide and sodium tartrate concentrations affect the robustness of complexometric titration methods involving this compound?

A Box-Behnken experimental design evaluates three factors:

  • NH₄OH concentration (0.17–0.92 mol/kg) to buffer pH.
  • Sodium tartrate concentration (8.4–16.8 µmol/kg) to prevent metal hydroxide precipitation. Results show no statistically significant correlation between these variables and titration accuracy, confirming method robustness within tested ranges. Uncertainty analysis should include contributions from weighing (±0.0001 g) and volumetric measurements (±0.02 mL) .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

Discrepancies often arise from differences in:

  • Temperature : Solubility increases by ~12% per 10°C rise (20–40°C).
  • Purity : Impurities like ammonium bitartrate reduce apparent solubility. Standardize measurements using USP-grade reagents and controlled temperature baths. Cross-validate with gravimetric methods .

Properties

IUPAC Name

diazanium;2,3-dihydroxybutanedioate
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InChI

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3
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InChI Key

NGPGDYLVALNKEG-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]
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Molecular Formula

C4H6O6.2H3N, C4H12N2O6
Record name AMMONIUM TARTRATE
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Molecular Weight

184.15 g/mol
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Physical Description

Ammonium tartrate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to manufacture fabrics and in medicine., White solid; [Hawley] Soluble in water; [MSDSonline]
Record name AMMONIUM TARTRATE
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Record name Ammonium tartrate
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Boiling Point

Decomposes
Record name Diammonium L-(+)-tartrate
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Solubility

In water, 64 lbs per 100 lbs water at 70 °F, In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C, Very slightly soluble in alcohol
Record name Diammonium L-(+)-tartrate
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Density

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.601 g/cu cm
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Vapor Pressure

7.1X10-16 mm Hg at 25 °C
Record name Diammonium L-(+)-tartrate
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Color/Form

Colorless, crystalline (sand-like) solid or white granule, White crystals, Crystals or white granules

CAS No.

3164-29-2; 14307-43-8, 14307-43-8, 3164-29-2
Record name AMMONIUM TARTRATE
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:?)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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